molecular formula C6H10F3NO4S B1460493 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid CAS No. 2034161-82-3

3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid

Cat. No.: B1460493
CAS No.: 2034161-82-3
M. Wt: 249.21 g/mol
InChI Key: BQUJESSFPJRFCW-UHFFFAOYSA-N
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Description

3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid is a chemical compound with the molecular formula C6H10F3NO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid typically involves the reaction of 3-methanesulfonylprop-2-en-1-amine with trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted amines.

Scientific Research Applications

3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUJESSFPJRFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Reactant of Route 2
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Reactant of Route 3
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Reactant of Route 4
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Reactant of Route 5
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Reactant of Route 6
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid

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